molecular formula C8H7ClN2 B12067160 6-chloro-1H-indol-2-amine

6-chloro-1H-indol-2-amine

Cat. No.: B12067160
M. Wt: 166.61 g/mol
InChI Key: QDZYJBGGYMCLMX-UHFFFAOYSA-N
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Description

6-Chloro-1H-indol-2-amine is a halogenated indole derivative characterized by a chlorine substituent at the 6-position and an amine group at the 2-position of the indole ring. Indole derivatives are widely studied for their biological activity, including roles as serotonin receptor ligands, kinase inhibitors, and intermediates in drug development . The chloro substituent at position 6 likely confers electron-withdrawing effects, influencing reactivity and binding affinity compared to other substituents .

Properties

IUPAC Name

6-chloro-1H-indol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c9-6-2-1-5-3-8(10)11-7(5)4-6/h1-4,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZYJBGGYMCLMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

6-chloro-1H-indol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of indole derivatives .

Scientific Research Applications

6-chloro-1H-indol-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-chloro-1H-indol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Key Observations:

Fluorine (F) at position 6 (e.g., in fluoro-indole derivatives) combines electronegativity with a smaller atomic radius, influencing pharmacokinetic properties .

Functional Group Variations :

  • Hydrochloride salts (e.g., compounds in ) improve solubility in aqueous environments, critical for pharmacological applications.
  • Carboxylic acid derivatives (e.g., 2-(6-Methyl-1H-indol-3-yl)acetic acid) expand utility in conjugation reactions or as intermediates .

Molecular Weight and Complexity :

  • Derivatives with extended side chains (e.g., ethylamine or acetic acid groups) exhibit higher molecular weights and altered physicochemical profiles compared to the simpler 6-chloro-1H-indol-2-amine .

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